

Application Note: Total Synthesis of Carpanone via an Automated Flow Chemistry Approach

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Compound of Interest

Compound Name: Carpanone

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Abstract

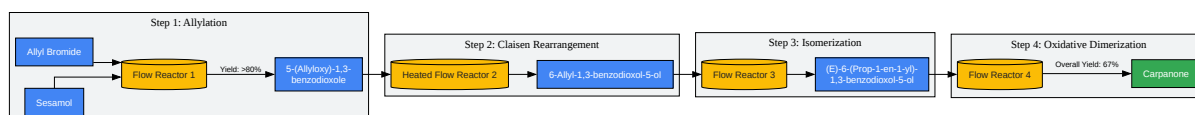
This application note details a continuous flow chemistry approach for the total synthesis of the natural product **Carpanone**. This method offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and rapid optimization enabled by an automated self-optimizing flow reactor.[1][2][3] The four-step synthesis, commencing from commercially available sesamol, achieves a 67% overall yield.[3] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable the replication and adaptation of this methodology.

Introduction

The total synthesis of complex natural products like **Carpanone** presents significant challenges in traditional batch chemistry.[4][5] Flow chemistry offers a powerful alternative, providing precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.[6] The continuous nature of flow synthesis also allows for the safe handling of reactive intermediates and facilitates process automation and optimization. [1][2] This document outlines a validated four-step flow synthesis of **Carpanone**, demonstrating the utility of this technology in accelerating natural product synthesis and drug discovery.[3]

Overall Synthesis Workflow

The total synthesis of **Carpanone** is achieved through a four-step sequence: allylation of sesamol, followed by a Claisen rearrangement, isomerization, and a final oxidative dimerization.[3] The entire process can be performed in a modular flow chemistry setup, allowing for the telescoping of reaction steps and minimizing manual handling.



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Caption: Overall workflow for the four-step total synthesis of **Carpanone** in a modular flow chemistry system.

Data Presentation

The following tables summarize the optimized reaction conditions and performance for each step in the flow synthesis of **Carpanone**.

Table 1: Optimized Conditions for the Allylation of Sesamol

Parameter	Value
Reagent 1	Sesamol (0.4 M) and KOH (0.6 M) in MeOH/H ₂ O (95:5)
Reagent 2	Allyl iodide (0.8 M) in MeOH/H ₂ O (95:5)
Temperature	25 - 100 °C
Residence Time	5 - 90 min
Stoichiometry (Allyl Iodide:Sesamol)	1 - 3 equiv.
Yield	>80%

Table 2: Optimized Conditions for the Claisen Rearrangement

Parameter	Value
Substrate	5-(Allyloxy)-1,3-benzodioxole
Solvent	N,N-Dimethylformamide (DMF)
Temperature	220 °C
Residence Time	30 min
Yield	High conversion (exact yield not specified)

Table 3: Optimized Conditions for the Isomerization

Parameter	Value
Substrate	6-Allyl-1,3-benzodioxol-5-ol (0.1 M) with anisole (0.7 M) in dry DMSO
Reagent	t-BuOK (0.1 M)
Temperature	Optimized via autonomous system
Residence Time	Optimized via autonomous system
Yield	High conversion to the (E)-isomer

Table 4: Optimized Conditions for the Oxidative Dimerization

Parameter	Value
Substrate	(E)-6-(Prop-1-en-1-yl)-1,3-benzodioxol-5-ol
Catalyst	Co(salen) complex
Oxidant	Oxygen (from air)
Temperature	40 °C
Residence Time	40 min
Catalyst Loading	10 mol %
Yield	69% (in batch under optimized flow conditions)

Experimental Protocols

The following are detailed protocols for the four-step flow synthesis of **Carpanone**.

Step 1: Allylation of Sesamol

- Reagent Preparation:
 - Solution A: Prepare a solution of sesamol (0.4 M) and potassium hydroxide (0.6 M) in a 95:5 mixture of methanol and water.
 - Solution B: Prepare a solution of allyl iodide (0.8 M) in a 95:5 mixture of methanol and water.
- Flow Reactor Setup:
 - Utilize a two-pump flow chemistry system.
 - Pump Solution A and Solution B at equal flow rates into a T-mixer.
 - The combined stream is then passed through a 2 mL stainless steel reactor coil situated in a temperature-controlled oven.

- Reaction Conditions:
 - The reaction is optimized by varying the temperature (25-100 °C), residence time (5-90 min), and stoichiometry of allyl iodide (1-3 equivalents).[2]
- Work-up and Analysis:
 - The output from the reactor is collected.
 - The reaction progress and yield are monitored using online High-Performance Liquid Chromatography (HPLC).[1][2]

Step 2: Claisen Rearrangement

- Reagent Preparation:
 - Prepare a solution of the product from Step 1, 5-(allyloxy)-1,3-benzodioxole, in N,N-dimethylformamide (DMF).
- Flow Reactor Setup:
 - Pump the solution through a high-temperature flow reactor.
- Reaction Conditions:
 - Heat the reactor to 220 °C.
 - Adjust the flow rate to achieve a residence time of 30 minutes.
- Work-up and Analysis:
 - The product stream is cooled and collected.
 - The conversion is monitored by online HPLC or in-line benchtop Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Step 3: Isomerization

- Reagent Preparation:

- Solution C: Prepare a solution of 6-allyl-1,3-benzodioxol-5-ol (0.1 M) and anisole (0.7 M) in dry dimethyl sulfoxide (DMSO).
- Solution D: Prepare a solution of potassium tert-butoxide (t-BuOK) (0.1 M).
- Flow Reactor Setup:
 - A two-stream flow setup is used.
 - Solution C is injected into the flow system and merged with Solution D in a T-mixer.
 - The mixture is then passed through a 5 mL stainless steel reactor coil.[\[2\]](#)
- Reaction Conditions:
 - The temperature and residence time are optimized using an autonomous self-optimizing system to maximize the yield of the (E)-isomer.[\[2\]](#)
- Work-up and Analysis:
 - A portion of the crude reaction mixture is injected into an online HPLC system to determine the yield.[\[2\]](#)

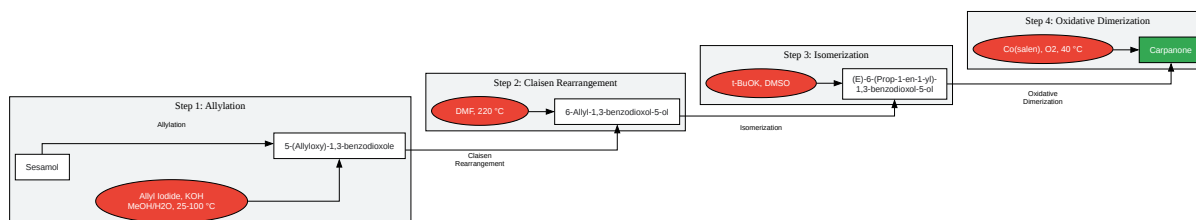
Step 4: Oxidative Dimerization

- Reagent Preparation:
 - Prepare a solution of (E)-6-(prop-1-en-1-yl)-1,3-benzodioxol-5-ol and the Co(salen) catalyst (10 mol %) in a suitable solvent.
- Flow Reactor Setup:
 - The solution is pumped through a gas-liquid flow reactor that allows for the introduction of oxygen (air).
- Reaction Conditions:
 - The reactor is maintained at 40 °C.

- The flow rate is adjusted to achieve a residence time of 40 minutes.[2]
- Work-up and Analysis:
 - The output stream is collected.
 - The formation of **Carpanone** is monitored by online HPLC or in-line NMR.[1]

Chemical Transformation Pathway

The following diagram illustrates the key chemical transformations in the flow synthesis of **Carpanone**.



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